molecular formula C20H31N3S B5238081 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B5238081
M. Wt: 345.5 g/mol
InChI Key: FPTFVPUGHUHUBI-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the dimethylphenyl and methylbutan-2-yl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spiro ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring and the spiro center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenyl)-1,2,4-triazole: Shares the triazole ring but lacks the spiro structure.

    8-(2-Methylbutan-2-yl)-1,2,4-triazole: Contains the triazole ring and the methylbutan-2-yl group but not the dimethylphenyl group.

    Spiro[4.5]decane-3-thione: Has the spiro structure but lacks the triazole and phenyl groups.

Uniqueness

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its combination of the spiro structure, triazole ring, and specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3S/c1-6-19(4,5)16-10-12-20(13-11-16)21-18(24)23(22-20)17-9-7-8-14(2)15(17)3/h7-9,16,22H,6,10-13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTFVPUGHUHUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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